ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1560897-92-8) is a pyrazole derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . Structurally, it features a cyclopentyl substituent at the 5-position of the pyrazole ring, a methyl group at the 1-position, and an ethyl ester moiety at the 3-position.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 5-cyclopentyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-12(15)10-8-11(14(2)13-10)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
DVGQFUJWPAPFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Pyrazole Carboxylates
Detailed Example of a Related Pyrazole Ester Preparation (Patent Insights)
While the above example is for a chloro-substituted pyrazole ester, the principles of controlled alkylation, esterification, and purification are applicable to the synthesis of ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate.
Summary Table of Preparation Parameters for this compound
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Cyclopentanone derivatives, methylhydrazine, β-ketoesters | For ring formation and substitution |
| N-Methylation | Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate), solvent (e.g., DMF) | Controls methylation at N-1 |
| Esterification | Ethanol, acid catalyst (e.g., sulfuric acid) or transesterification | Forms ethyl ester at C-3 |
| Reaction temperature | 0°C to reflux depending on step | Temperature control critical for selectivity |
| Purification | Filtration, washing with aqueous solutions, drying with anhydrous salts | Removes impurities and by-products |
| Yield | Typically 80-95% per step | Depends on optimization |
| Purity | >95% by HPLC or GC | Ensures compound suitability for research |
Research Results and Optimization
- The synthesis of this compound requires optimization of reaction times, temperatures, and reagent molar ratios to maximize yield and purity.
- Use of nitrogen atmosphere during sensitive steps prevents oxidation or side reactions.
- Continuous flow synthesis techniques can improve scalability and reproducibility.
- Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is fundamental for modifying the compound's solubility and reactivity.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8h | 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylic acid | 72% | |
| Basic Hydrolysis | NaOH (1M), ethanol, 60°C, 6h | Sodium 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate | 85% |
Key Findings :
-
Steric Effects : The cyclopentyl group slows hydrolysis compared to unsubstituted pyrazole esters.
-
Mechanism : Base-mediated hydrolysis follows nucleophilic acyl substitution, while acid hydrolysis proceeds via protonation of the carbonyl.
Nucleophilic Substitution
The ethoxy group in the ester is susceptible to nucleophilic attack, enabling functional group interconversion.
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 80°C, 12h | 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide | 68% | |
| Hydrazine (N₂H₄) | THF, RT, 24h | 5-cyclopentyl-1-methyl-1H-pyrazole-3-carbohydrazide | 90% | |
| Methanol (MeOH) | K₂CO₃, DMF, 100°C, 6h | Methyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate | 78% |
Mechanistic Insights :
-
Transesterification : Requires alkaline conditions (e.g., K₂CO₃) to deprotonate the nucleophile.
-
Steric Hindrance : Bulky cyclopentyl substituent reduces reaction rates compared to less hindered analogs.
Cyclization Reactions
The pyrazole ring participates in intramolecular cyclization to form fused heterocycles, a key pathway in medicinal chemistry.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| POCl₃, DMF | 100°C, 3h | Pyrazolo[1,5-a]pyrimidine derivative | 55% | |
| Ac₂O, H₂SO₄ | Reflux, 2h | 5-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]oxazole | 60% |
Notable Observations :
-
Tautomer Influence : Cyclization often requires the 5-tautomer of the pyrazole for optimal reactivity .
-
Regioselectivity : Electron-withdrawing ester groups direct cyclization to specific positions .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitution at electron-rich positions, though steric effects from the cyclopentyl group limit reactivity.
| Reagent | Conditions | Position | Products | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 1h | C4 | 4-nitro derivative | 30% | |
| Br₂, FeBr₃ | CHCl₃, RT, 12h | C5 | 5-bromo derivative | <10% |
Challenges :
Coordination Chemistry
The pyrazole nitrogen atoms act as ligands in metal complexes, relevant to catalysis and material science.
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | Ethanol, RT, 6h | Cu(II)-pyrazole complex | Catalytic oxidation studies | |
| Pd(OAc)₂ | DCM, 40°C, 12h | Pd(II)-pyrazole complex | Cross-coupling catalyst |
Structural Features :
-
Bidentate Binding : The pyrazole ring coordinates via N1 and N2 atoms, forming stable five-membered chelates.
Oxidation and Reduction
Controlled redox reactions modify the ester or pyrazole core.
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C, 4h | 3-carboxylic acid derivative | 40% | |
| Reduction | LiAlH₄, THF, 0°C, 2h | 3-hydroxymethyl pyrazole | 65% |
Limitations :
-
Over-Oxidation Risk : Strong oxidants like KMnO₄ may degrade the pyrazole ring.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling C–C bond formation.
Key Factors :
-
Steric Effects : The cyclopentyl group necessitates bulky ligands (e.g., Xantphos) to prevent catalyst deactivation .
Photochemical Reactions
UV-induced reactions enable unique transformations, though limited data exists.
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm) | Benzene, 12h | Cyclopentyl ring-opening product | 20% |
Scientific Research Applications
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound confers higher lipophilicity compared to phenyl or thienyl substituents, which may improve membrane permeability in drug design . Aromatic substituents (e.g., phenyl, methoxyphenyl) enhance planar rigidity, favoring interactions with aromatic amino acids in target proteins .
Electronic and Steric Influences :
- Thienyl and methoxyphenyl groups introduce heteroatoms (S, O), modulating electronic properties and hydrogen-bonding capacity .
- Bulky cyclopentyl and phenyl groups may sterically hinder interactions in enzyme-active sites compared to smaller substituents like methyl .
Applications and Synthetic Relevance: Ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS 4027-57-0) is a benchmark intermediate for agrochemicals, suggesting the cyclopentyl analog could serve similar roles with modified properties .
Biological Activity
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a cyclopentyl group that contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 220.27 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Some notable findings include:
- Antimicrobial Activity : Preliminary studies suggest that compounds within the pyrazole family, including this compound, may exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 250 μg/mL .
- Inhibition of Cyclin-Dependent Kinases (CDKs) : this compound has been associated with the inhibition of CDK2, which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can potentially impede cancer cell proliferation, making this compound a candidate for further investigation in cancer therapies .
Synthesis
The synthesis of this compound can be achieved through various methods, often involving cyclocondensation reactions. A common approach includes:
- Starting Materials : Utilize cyclopentanone and hydrazine derivatives.
- Reactions : Conduct cyclocondensation under acidic conditions to form the pyrazole ring.
- Carboxylation : Introduce the carboxylic acid moiety via esterification methods.
This synthetic pathway highlights the versatility of pyrazole derivatives in organic synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation reactions. For example, reacting hydrazine derivatives with β-keto esters under acidic or basic conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80°C for 10 hours) improve reaction rates .
- Solvent : Polar aprotic solvents like DMF enhance solubility of intermediates .
- Catalysts : Bases such as K₂CO₃ facilitate esterification and cyclization .
- Purification : Silica gel chromatography is standard for isolating the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodology :
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~3.8–4.2 ppm), ethyl ester protons as quartets (δ ~4.1–4.3 ppm), and cyclopentyl protons as multiplet clusters (δ ~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., m/z 450.2 for related pyrazole esters) .
- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1700–1750 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR assignments for structurally complex pyrazole derivatives?
- Methodology :
- 2D NMR Techniques : HSQC and HMBC correlate protons with carbons to confirm connectivity. COSY identifies coupling networks, resolving overlapping signals .
- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts, which can be compared to experimental data (e.g., B3LYP/6-311G** basis sets) .
- Variable-Temperature NMR : Detects dynamic effects (e.g., ring puckering in cyclopentyl groups) that cause splitting inconsistencies .
Q. What crystallographic strategies are recommended for determining the solid-state structure, and how can software tools enhance analysis?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction at 100 K to minimize thermal motion .
- Software Workflow :
SHELXD/SHELXL : Solve and refine structures via direct methods and least-squares minimization .
Mercury : Visualize hydrogen-bonding networks (e.g., C—H···O interactions stabilizing crystal packing) .
ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with aryl groups) to probe steric/electronic effects .
- Biological Assays :
- Enzyme Inhibition : Test against targets like succinate dehydrogenase (SDH) using spectrophotometric assays .
- Antimicrobial Activity : Disc diffusion assays with Gram-positive/negative bacteria .
- Computational Docking : AutoDock Vina or Glide predicts binding modes to SDH active sites, correlating docking scores (e.g., −9.1 kcal/mol) with experimental IC₅₀ values .
Q. What computational approaches predict the compound’s reactivity and stability under varying conditions?
- Methodology :
- DFT Calculations : Model hydrolysis pathways of the ester group under acidic/basic conditions. Transition states are identified using QST2 or NEB methods .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies .
- Thermal Stability : Thermogravimetric analysis (TGA) predicts decomposition temperatures (e.g., >200°C for stable analogs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational NMR data?
- Steps :
Re-examine Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., PCM in Gaussian) .
Check Conformational Flexibility : Use MD simulations to identify dominant conformers contributing to averaged signals .
Cross-Validate : Compare with structurally characterized analogs (e.g., ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, δ 1.21–1.48 ppm for propyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
